molecular formula C10H9NO3 B12877546 Methyl 5-aminobenzofuran-3-carboxylate

Methyl 5-aminobenzofuran-3-carboxylate

Cat. No.: B12877546
M. Wt: 191.18 g/mol
InChI Key: LXESLBRNCKOEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminobenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by the reduction of the nitro group . This method provides good yields and purity of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzofuran derivatives, quinones, and amino-substituted compounds .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,11H2,1H3

InChI Key

LXESLBRNCKOEAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.